3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde
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Overview
Description
3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Cl2FO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 2-fluorobenzyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Reaction Mechanism: The 2-fluorobenzyl alcohol undergoes nucleophilic substitution with 3,5-dichlorobenzaldehyde, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzoic acid.
Reduction: 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The presence of chlorine and fluorine substituents can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-4-fluorobenzaldehyde: Similar structure but lacks the 2-fluorobenzyl group.
3,5-dichloro-4-methoxybenzaldehyde: Similar structure but has a methoxy group instead of the 2-fluorobenzyl group.
3,5-dichloro-4-hydroxybenzaldehyde: Similar structure but has a hydroxy group instead of the 2-fluorobenzyl group.
Uniqueness
The presence of the 2-fluorobenzyl group in 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,5-dichloro-4-[(2-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKLGXZNKJAUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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